

# GNE-490: A Comparative Analysis of Kinase Cross-Reactivity

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## Compound of Interest

Compound Name: GNE-490

Cat. No.: B15541883

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This guide provides a detailed comparison of the kinase selectivity profile of **GNE-490**, a potent pan-PI3K inhibitor, against other kinases. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **GNE-490**'s performance and potential off-target effects.

## GNE-490 Kinase Selectivity Profile

**GNE-490** is a (thienopyrimidin-2-yl)aminopyrimidine derivative designed as a potent inhibitor of all four Class I phosphoinositide 3-kinase (PI3K) isoforms. Its cross-reactivity against a panel of related kinases reveals a high degree of selectivity for the PI3K family, with significantly lower potency against the mammalian target of rapamycin (mTOR) and other tested kinases.

Kinase Target	IC50 (nM)	Selectivity vs. PI3K $\alpha$
PI3K $\alpha$	3.5	1-fold
PI3K $\beta$	25	7.1-fold
PI3K $\delta$	5.2	1.5-fold
PI3K $\gamma$	15	4.3-fold
mTOR	750	>200-fold
DNA-PK	>10,000	>2857-fold
ATM	>10,000	>2857-fold
ATR	>10,000	>2857-fold
hVps34	>10,000	>2857-fold

Table 1: In vitro inhibitory activity of **GNE-490** against a panel of kinases. Data sourced from Sutherlin et al., 2010, J. Med. Chem.

## Experimental Protocols

The following methodologies were utilized to determine the kinase inhibitory activity of **GNE-490**.

### PI3K and mTOR Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GNE-490** against PI3K isoforms and mTOR.

Materials:

- Recombinant human PI3K $\alpha$ , PI3K $\beta$ , PI3K $\delta$ , PI3K $\gamma$ , and mTOR kinases.
- ATP, [ $\gamma$ -33P]ATP.
- Lipid substrate: phosphatidylinositol (PI) for PI3K assays.

- Protein substrate: inactive S6K1 for mTOR assays.
- Kinase buffer.
- **GNE-490**.
- 96-well plates.
- Scintillation counter.

#### Procedure:

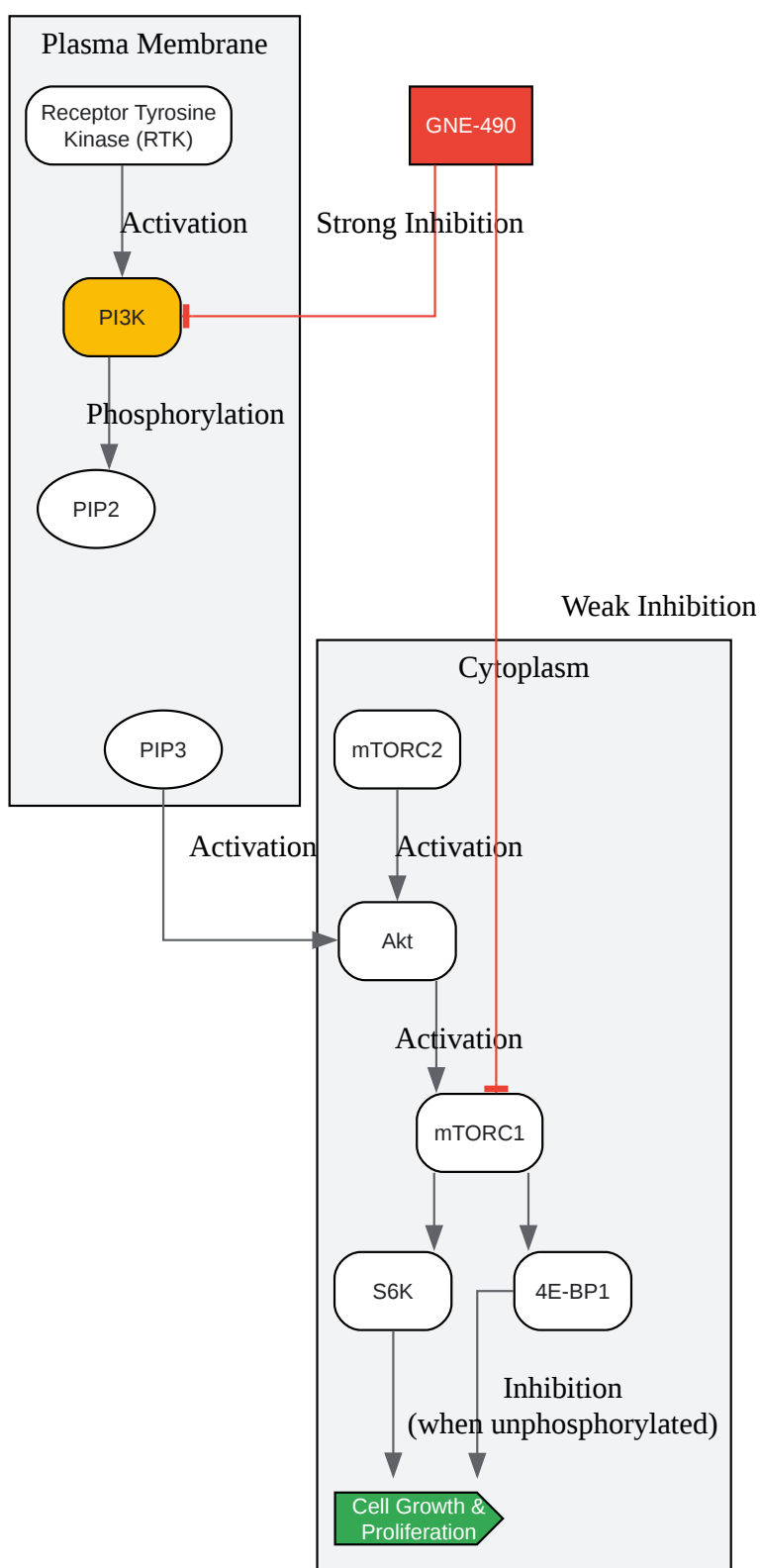
- Kinase reactions were performed in a final volume of 50  $\mu$ L in 96-well plates.
- The reaction mixture contained kinase buffer, the respective kinase, and **GNE-490** at varying concentrations.
- The reaction was initiated by the addition of a mixture of ATP and [ $\gamma$ -33P]ATP, along with the appropriate substrate (PI for PI3K assays or inactive S6K1 for mTOR assays).
- The plates were incubated at room temperature for a specified time to allow for the kinase reaction to proceed.
- The reaction was terminated, and the amount of radiolabeled phosphate incorporated into the substrate was quantified using a scintillation counter.
- IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.

## DNA-PK, ATM, ATR, and hVps34 Kinase Assays

A similar radiometric assay format was employed to assess the inhibitory activity of **GNE-490** against DNA-PK, ATM, ATR, and hVps34, using their respective specific substrates.

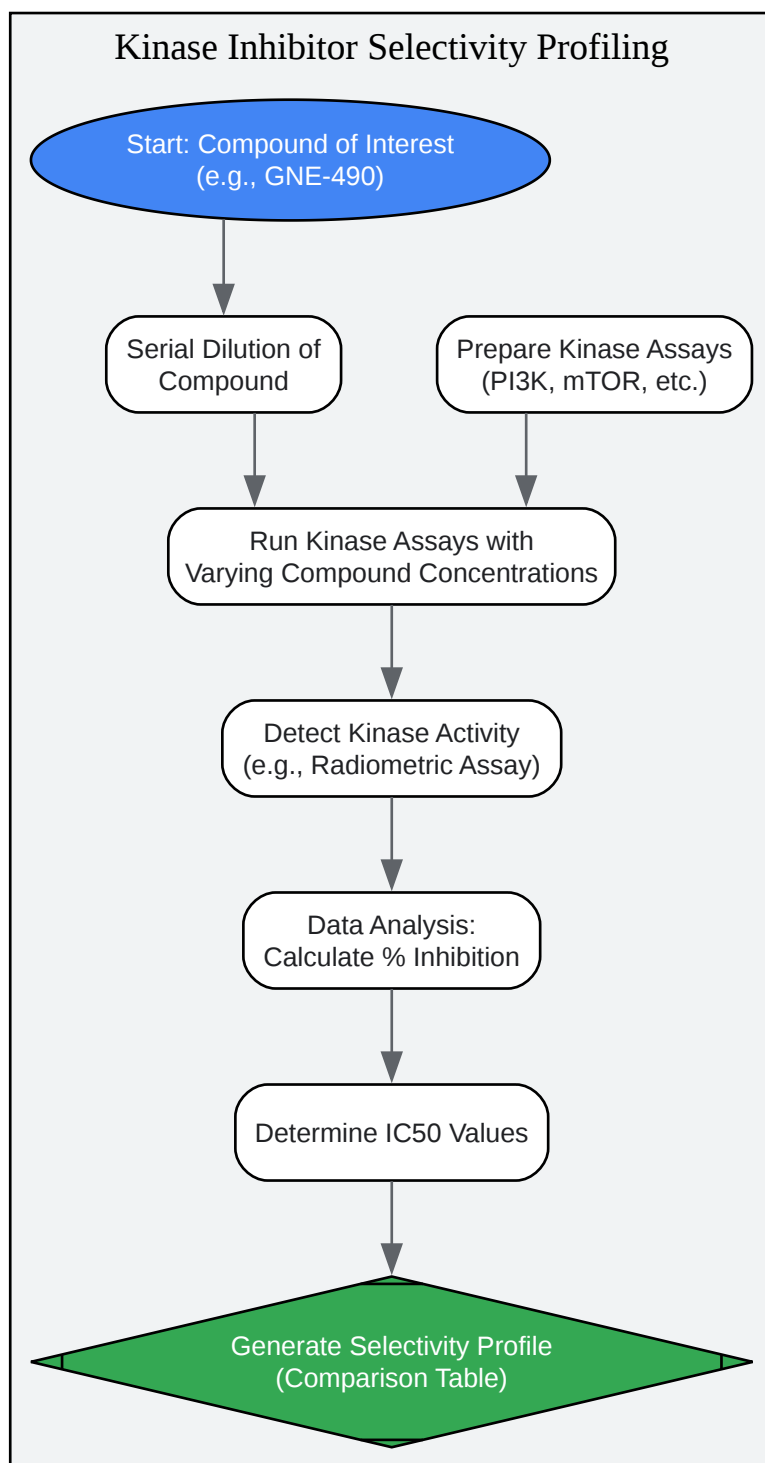
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by **GNE-490**, and a generalized workflow for assessing kinase inhibitor selectivity.



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Caption: PI3K/Akt/mTOR pathway with **GNE-490** inhibition points.



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Caption: Workflow for kinase inhibitor selectivity profiling.

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